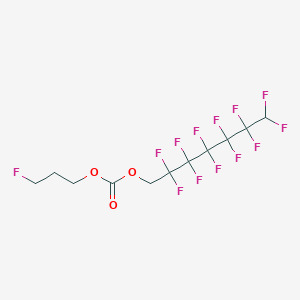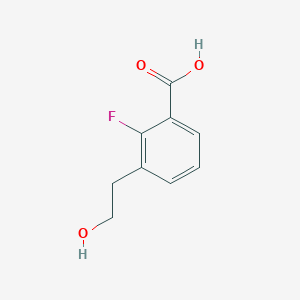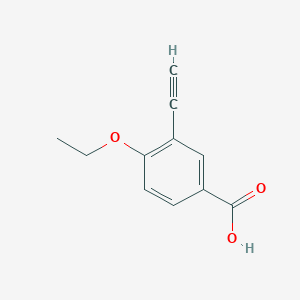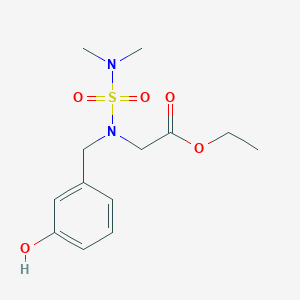
1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-fluoro-2-hydroxyacetophenone and 2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, chalcones are known to inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one: Contains a phenyl ring instead of a furan ring, which may affect its reactivity and applications.
Uniqueness
1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is unique due to the presence of both a fluorine atom and a furan ring. These structural features may enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C13H9FO3 |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H9FO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ |
Clave InChI |
MHKPYZMVWULMGR-GQCTYLIASA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O |
SMILES canónico |
C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


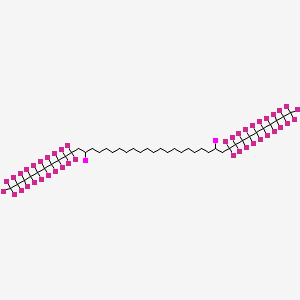

![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
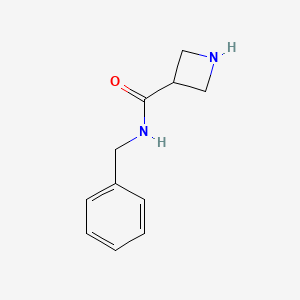
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

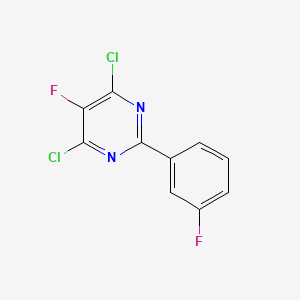
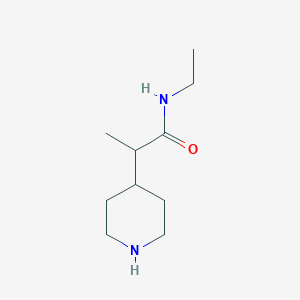
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
